molecular formula C14H25Cl2N3 B13868812 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B13868812
M. Wt: 306.3 g/mol
InChI Key: PMNYQIAVDPNKCX-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a dimethylamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H25Cl2N3

Molecular Weight

306.3 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H23N3.2ClH/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14;;/h3-6,13H,7-11,15H2,1-2H3;2*1H

InChI Key

PMNYQIAVDPNKCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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